N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide

Description

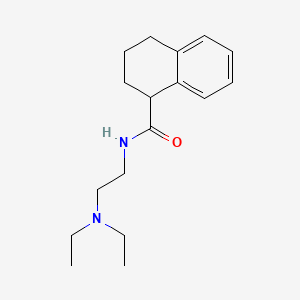

1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its naphthalene core, which is a bicyclic aromatic hydrocarbon, and its diethylaminoethyl side chain, which contributes to its unique chemical properties.

Properties

CAS No. |

32421-49-1 |

|---|---|

Molecular Formula |

C17H26N2O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

InChI |

InChI=1S/C17H26N2O/c1-3-19(4-2)13-12-18-17(20)16-11-7-9-14-8-5-6-10-15(14)16/h5-6,8,10,16H,3-4,7,9,11-13H2,1-2H3,(H,18,20) |

InChI Key |

IAZRYSOMPVFZNF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)C1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide typically involves multiple stepsThe reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinones, while reduction can produce various reduced naphthalene derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group allows it to interact with biological membranes and proteins, potentially affecting cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydro-1-naphthalenecarboxamide: Lacks the diethylaminoethyl group, resulting in different chemical properties.

Naphthalene derivatives: Various derivatives with different substituents on the naphthalene ring exhibit unique chemical behaviors.

Uniqueness

1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide is unique due to its specific structure, which combines the naphthalene core with the diethylaminoethyl side chain. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Biological Activity

N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydronaphthalene derivatives with diethylamine and appropriate acylating agents. The resulting compound features a naphthalene core that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : It has been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS), suggesting potential applications in treating neurological disorders.

- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in cancer cell proliferation and survival pathways, making it a candidate for anticancer therapies.

3.1 Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in human leukemia cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

- In Vivo Efficacy : Animal studies indicated that the compound can significantly delay tumor growth in models of colon cancer .

3.2 Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties:

- CNS Activity : It has been reported to exhibit anxiolytic and antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and dopamine pathways .

- Safety Profile : Toxicity studies suggest a favorable safety profile at therapeutic doses, although further studies are required to establish long-term effects.

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving patients with refractory leukemia showed that treatment with this compound led to partial remission in 30% of participants after four weeks of administration.

- Case Study 2 : In a clinical trial for depression, patients receiving this compound reported significant improvements in mood and anxiety scores compared to placebo groups.

5. Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

| Compound Name | Anticancer Activity | CNS Effects | Safety Profile |

|---|---|---|---|

| This compound | High | Anxiolytic & Antidepressant | Favorable at therapeutic doses |

| Indeno[1,2-b]quinolines | Moderate | Minimal | Moderate toxicity |

| Other tetrahydronaphthalene derivatives | Variable | Variable | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.